Cas no 956950-77-9 (3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid)
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/956950-77-9x500.png)
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-
- 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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- インチ: 1S/C13H11F3N2O2/c1-7-11(12(19)20)8(2)18(17-7)10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,19,20)
- InChIKey: NWKJZQBDWFPRPR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(C(F)(F)F)=C2)C(C)=C(C(O)=O)C(C)=N1
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI76538-1mg |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI76538-5mg |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 5mg |
$214.00 | 2024-07-18 | |
A2B Chem LLC | AI76538-1g |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 1g |
$1295.00 | 2024-07-18 | |
A2B Chem LLC | AI76538-10mg |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 10mg |
$240.00 | 2024-07-18 | |
Chemenu | CM530959-1g |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | 97% | 1g |
$600 | 2022-06-09 | |
A2B Chem LLC | AI76538-5g |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 5g |
$4744.00 | 2024-07-18 | |
A2B Chem LLC | AI76538-500mg |
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid |
956950-77-9 | >90% | 500mg |
$720.00 | 2024-07-18 |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 956950-77-9)
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. With the CAS number 956950-77-9, this molecule represents a unique structural framework that combines a pyrazole core with substituted aromatic and aliphatic groups, making it a promising candidate for further chemical investigation and potential therapeutic applications.
The structural composition of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is characterized by its pyrazole ring, which is a heterocyclic structure containing nitrogen atoms. This core is flanked by two methyl groups at the 3 and 5 positions, enhancing its stability and reactivity. Additionally, the presence of a trifluoromethylphenyl group at the 1-position introduces electron-withdrawing properties, which can influence the molecule's electronic distribution and interactions with biological targets.
One of the most compelling aspects of this compound is its potential in drug discovery. The pyrazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key component in various pharmacophores. Its ability to interact with biological systems makes it an attractive candidate for developing new therapeutic agents. Furthermore, the trifluoromethyl group is frequently incorporated into drug molecules due to its ability to enhance metabolic stability and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing the pyrazole core can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid may contribute to its unique pharmacological profile, making it a valuable scaffold for further derivatization and optimization.
In addition to its pharmaceutical potential, this compound has also been explored in materials science. The combination of electronic and steric effects introduced by its substituents can influence its physical properties, making it suitable for applications in organic electronics or as a precursor for more complex materials. The trifluoromethylphenyl group, in particular, can enhance the molecule's solubility and thermal stability, which are critical factors in material design.
The synthesis of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid presents an intriguing challenge for synthetic chemists. The introduction of multiple functional groups while maintaining regioselectivity requires careful planning and execution. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the desired framework efficiently. These methods not only improve yield but also allow for precise control over the molecular structure.
From a research perspective, this compound exemplifies the importance of structural diversity in drug discovery. The ability to modify different parts of the molecule allows researchers to fine-tune its properties to achieve desired biological outcomes. For instance, variations in the substitution pattern can alter binding affinities or metabolic pathways interactions. Such flexibility underscores why compounds like 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid are indispensable tools in modern medicinal chemistry.
The growing interest in fluorinated compounds underscores their significance in medicinal chemistry. The presence of fluorine atoms can significantly impact a molecule's pharmacokinetic properties, including bioavailability and metabolic clearance. In 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group not only contributes to electronic effects but also enhances lipophilicity, which can be advantageous for oral administration.
Ongoing research continues to uncover new applications for this class of compounds. For example, studies have explored their potential as kinase inhibitors or as modulators of protein-protein interactions. The pyrazole core's ability to bind to heme-containing proteins has also been investigated as a possible therapeutic strategy against certain diseases. These findings highlight the broad spectrum of opportunities that compounds like 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid offer.
The development of new synthetic methodologies remains crucial for advancing research in this area. Techniques such as flow chemistry and microwave-assisted synthesis have revolutionized how complex molecules are prepared efficiently and scalable manner. These innovations not only reduce production costs but also open doors to exploring more intricate molecular architectures.
In conclusion,3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 956950-77-9) stands as a testament to the ingenuity of modern chemical research. Its unique structural features make it a versatile building block with potential applications spanning pharmaceuticals and materials science. As research progresses,this compound will undoubtedly continue to inspire new discoveries and innovations,contributing significantly to scientific progress across multiple disciplines.
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